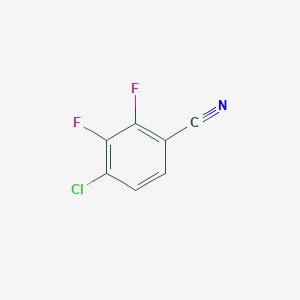
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” is an organic compound that features a cyclopropane ring substituted with a furan ring and an aldehyde group. The compound is racemic, meaning it contains equal amounts of both enantiomers (1R,2R) and (1S,2S). Such compounds are of interest in organic synthesis and medicinal chemistry due to their unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Aldehyde Group Introduction: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or Dess-Martin periodinane oxidation, starting from an alcohol precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Swern oxidation reagents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-(furan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(furan-2-yl)cyclopropane-1-methanol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” can be used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” would depend on its specific biological target. Generally, aldehydes can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological macromolecules through π-π stacking or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2R)-2-(furan-2-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(furan-2-yl)cyclopropane-1-carbaldehyde: Non-racemic form of the compound.
Uniqueness
“rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde” is unique due to its racemic nature, which can influence its reactivity and interaction with chiral environments in biological systems. The presence of both the furan ring and the aldehyde group also provides multiple sites for chemical modification and potential biological activity.
Eigenschaften
CAS-Nummer |
2222994-23-0 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



